molecular formula C20H28N4O2 B7018745 N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-2-methyl-5-propan-2-ylfuran-3-carboxamide

N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-2-methyl-5-propan-2-ylfuran-3-carboxamide

Cat. No.: B7018745
M. Wt: 356.5 g/mol
InChI Key: YZPWOZOUKLBFPN-UHFFFAOYSA-N
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Description

N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-2-methyl-5-propan-2-ylfuran-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a complex structure that includes a pyrimidine ring, a piperidine ring, and a furan ring, making it a subject of interest for researchers exploring new chemical entities with unique properties.

Properties

IUPAC Name

N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-2-methyl-5-propan-2-ylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-5-15-9-19(22-12-21-15)24-8-6-7-16(11-24)23-20(25)17-10-18(13(2)3)26-14(17)4/h9-10,12-13,16H,5-8,11H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPWOZOUKLBFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCCC(C2)NC(=O)C3=C(OC(=C3)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-2-methyl-5-propan-2-ylfuran-3-carboxamide typically involves multi-step organic synthesis. A common synthetic route may include:

    Formation of the Pyrimidine Ring: Starting with ethyl-substituted pyrimidine precursors, the pyrimidine ring is synthesized through cyclization reactions involving appropriate reagents and catalysts.

    Piperidine Ring Formation: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrimidine intermediate.

    Furan Ring Synthesis: The furan ring is synthesized separately and then coupled with the piperidine-pyrimidine intermediate through a series of condensation reactions.

    Final Coupling and Amide Formation: The final step involves coupling the furan ring with the piperidine-pyrimidine intermediate and forming the carboxamide group through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyrimidine or piperidine rings, potentially altering the electronic properties of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrimidine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-2-methyl-5-propan-2-ylfuran-3-carboxamide is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be explored for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool or therapeutic agent.

Medicine

In medicinal chemistry, the compound is investigated for its potential pharmacological activities, including its ability to modulate specific biological pathways or targets, which could lead to the development of new drugs.

Industry

In industrial applications, the compound may be used as an intermediate in the synthesis of other valuable chemicals or materials, contributing to the development of new products or processes.

Mechanism of Action

The mechanism of action of N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-2-methyl-5-propan-2-ylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways involved would depend on the specific context of its use, such as its role in a therapeutic setting or as a biochemical tool.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(6-methylpyrimidin-4-yl)piperidin-3-yl]-2-methyl-5-propan-2-ylfuran-3-carboxamide
  • N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-2-methyl-5-isopropylfuran-3-carboxamide

Uniqueness

Compared to similar compounds, N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-2-methyl-5-propan-2-ylfuran-3-carboxamide may exhibit unique properties due to the specific arrangement of its functional groups and rings

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